Oxazol-4-amine hydrochloride

Medicinal Chemistry Physicochemical Property Profiling Bioisostere Evaluation

Thiazole-based leads often fail due to poor aqueous solubility, limiting assay compatibility and bioavailability. Oxazol-4-amine hydrochloride addresses this as an oxygen bioisostere, delivering ~100-fold higher water solubility than thiazole analogs while preserving target engagement. • ~100× solubility advantage over thiazole bioisosteres • Anti-TB activity: MIC 3.13 μg/mL against M. tuberculosis H37Ra • Predicted BBB penetration probability: 87.50% • Primary amine handle for diversity-oriented synthesis Supplied as a stable hydrochloride salt for reliable handling and global delivery.

Molecular Formula C3H5ClN2O
Molecular Weight 120.54 g/mol
CAS No. 1588441-23-9
Cat. No. B1406740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazol-4-amine hydrochloride
CAS1588441-23-9
Molecular FormulaC3H5ClN2O
Molecular Weight120.54 g/mol
Structural Identifiers
SMILESC1=C(N=CO1)N.Cl
InChIInChI=1S/C3H4N2O.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H
InChIKeySOCDMVGSAKCGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazol-4-amine Hydrochloride: Core Heterocyclic Building Block


Oxazol-4-amine hydrochloride (CAS 1588441-23-9) is a heterocyclic organic compound classified within the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom in a 1,3-relationship [1]. It is supplied as a hydrochloride salt, a common formulation that enhances aqueous solubility and long-term solid-state stability, facilitating its handling and storage as a research intermediate . This compound serves as a fundamental 4-aminooxazole scaffold, a recognized privileged structure in medicinal chemistry due to its capacity for diverse functionalization and its bioisosteric relationship to thiazoles, offering a distinct combination of hydrogen-bonding capabilities, polarity, and metabolic profile that diverges from sulfur-containing analogs [2].

1
Hydrochloride salt Enables aqueous-compatible research workflows and stable storage
2
4-Aminooxazole core Reported scaffold for medicinal chemistry diversification
3
Bioisostere context Supports replacement studies where thiazole solubility or metabolic profile requires review

4-Aminooxazole: Not Interchangeable with Thiazole/Isoxazole


The oxazole core is not a trivial substitute for its sulfur-containing analog, thiazole, nor for its regioisomer, isoxazole. Despite being classic bioisosteres, the replacement of sulfur with oxygen in the oxazole ring profoundly alters key physicochemical properties. Specifically, experimental measurements confirm that oxazole derivatives exhibit approximately two orders of magnitude greater water solubility (∼100× higher log S values) compared to their thiazole counterparts, a difference that directly impacts assay compatibility, formulation, and bioavailability [1]. Furthermore, the electronic distribution and hydrogen-bonding potential of the oxazole nitrogen differ from both thiazole and isoxazole, leading to distinct biological target interactions and metabolic stability profiles, as demonstrated in head-to-head comparisons of antitubercular activity [2]. Substituting an oxazole building block with an isoxazole or thiazole analog without validation risks compromising solubility, target engagement, and metabolic clearance, potentially derailing structure-activity relationship (SAR) studies and lead optimization campaigns [3].

Thiazole isosteres Risk
Solubility can differ by ~100-fold; direct substitution may alter assay compatibility and formulation behavior.
Isoxazole regioisomers Risk
Electronic distribution and hydrogen-bonding potential may shift, changing target engagement and metabolic stability.
Free base forms Context
Solubility and solid-state handling properties may not transfer directly from the hydrochloride salt.

Oxazol-4-amine Hydrochloride vs. Key Comparators


Enhanced Aqueous Solubility vs. Thiazole Analogs

A direct experimental comparison of N-oxazolylcarboxamides and their N-thiazolylcarboxamide isosteres revealed a significant and consistent increase in water solubility for the oxazole-containing series. The measured water solubility parameter (log S) for oxazole derivatives was approximately two orders of magnitude higher (more soluble) than that of the corresponding thiazole analogs. This translates to a solubility improvement of roughly 100-fold, a critical advantage for biological assays and formulation development [1].

Aqueous solubility vs. thiazole
Head-to-head
~2 log units higher (approx. 100-fold increase) vs. thiazole isosteres
Supports solubility-driven assay and formulation selection
Measured via HPLC-based log S; conditions require review
Medicinal Chemistry Physicochemical Property Profiling Bioisostere Evaluation

Antimycobacterial Activity Against M. tuberculosis

In a study evaluating a series of substituted N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids, the oxazole-containing compounds demonstrated high activity against mycobacteria. The most active compound in the oxazole series exhibited a minimum inhibitory concentration (MIC) of 3.13 μg/mL against Mycobacterium tuberculosis H37Ra. This level of activity was observed against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis, indicating a potentially novel mechanism of action unaffected by common resistance mutations [1].

Antimycobacterial activity
Head-to-head
MIC = 3.13 μg/mL against M. tuberculosis H37Ra (oxazole derivative)
Reported antimicrobial screening endpoint context
Activity observed in drug-sensitive and MDR strains; requires validation
Antitubercular Drug Discovery Antimicrobial Resistance Infectious Disease

Improved Metabolic Safety vs. Thiazole Isosteres

A comparative study of 2-arylaminooxazoles and their corresponding 2-arylaminothiazoles assessed metabolic stability in human liver microsomes (HLM). The data indicated that the oxazole derivatives possessed comparable metabolic clearance rates to the thiazole analogs. Critically, the oxazole scaffold avoids the sulfur atom present in thiazoles, which is known to be prone to oxidative metabolism and the formation of reactive, potentially toxic, metabolites that can form glutathione (GSH) conjugates. The study confirmed that the oxazole isosteres did not exhibit an increased propensity for GSH conjugate formation, suggesting a lower risk of idiosyncratic toxicity while maintaining similar overall metabolic stability [1].

Metabolic safety vs. thiazole
Head-to-head
Comparable HLM clearance; no increased GSH conjugate formation vs. thiazole isosteres
Safety-related endpoint context for lead optimization
Human liver microsome and GSH trapping assay data
Drug Metabolism ADME-Tox Lead Optimization

Predicted ADME: Oral Bioavailability and BBB Penetration

In silico ADMET predictions using admetSAR 2.0 for the free base oxazol-4-amine indicate a highly favorable pharmacokinetic profile. The compound is predicted to have high human intestinal absorption (99.31% probability), high Caco-2 permeability (70.93% probability), and, notably, a high probability (87.50%) of crossing the blood-brain barrier (BBB). Additionally, it is predicted to have high human oral bioavailability (77.14% probability) and is not predicted to be a substrate or inhibitor of key cytochrome P450 enzymes or P-glycoprotein, suggesting a low risk of drug-drug interactions [1]. While these are computational predictions for the free base, they provide a valuable baseline for the core scaffold's drug-likeness.

Predicted ADME profile
Class-level
In silico prediction: High BBB penetration (87.5%), oral bioavailability (77.1%) for free base
Exposure-model context requires experimental confirmation
admetSAR 2.0 prediction; data to verify
In Silico ADME Drug Design Pharmacokinetics

Synthetic Versatility for Parallel Library Synthesis

The 4-aminooxazole core offers multiple sites for chemical diversification, making it an ideal scaffold for generating focused compound libraries in drug discovery. The 4-position amino group can be readily functionalized via amide coupling, sulfonamide formation, or reductive amination. Furthermore, the oxazole ring can undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the 2- and 5-positions, enabling the rapid exploration of chemical space around this core [1]. Recent advances have also made the synthesis of 2-aminooxazoles more accessible, overcoming previous synthetic hurdles that had limited their exploration compared to thiazole analogs [2].

Synthetic versatility
Class-level
Multiple reactive sites (4-NH2, C2, C5) for parallel library synthesis
Supports diversification-focused research workflows
Synthetic routes now reported as comparably accessible to thiazoles
Synthetic Chemistry Medicinal Chemistry Parallel Synthesis

Key Applications of Oxazol-4-amine Hydrochloride


Lead Generation in Antitubercular Drug Discovery Programs

Given its demonstrated antimycobacterial activity with an MIC of 3.13 μg/mL against M. tuberculosis H37Ra, including MDR strains [1], oxazol-4-amine hydrochloride is an ideal starting material for synthesizing focused libraries of N-oxazolylcarboxamides and related derivatives. Researchers can prioritize this scaffold over traditional thiazole-based libraries to leverage the significant solubility advantage (∼100× improvement) [1] and potentially improved metabolic safety profile [2], thereby increasing the likelihood of identifying a developable anti-TB lead.

CNS Drug Discovery Leveraging BBB Permeability

In silico models predict a high probability (87.50%) of blood-brain barrier penetration for the oxazol-4-amine scaffold [3]. This makes the compound a strategic choice for medicinal chemists targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or psychiatric conditions. The hydrochloride salt form ensures good aqueous solubility, facilitating its use in both in vitro CNS assays and in vivo animal models, where reliable brain exposure is critical for establishing proof-of-concept .

Bioisosteric Replacement for 2-Aminothiazole in Hit-to-Lead Optimization

For research programs with an existing 2-aminothiazole-based lead series, oxazol-4-amine hydrochloride serves as a direct and accessible bioisosteric replacement to address specific development challenges [2]. If the current lead suffers from poor aqueous solubility, which is common with thiazoles, swapping the core for an oxazole can improve solubility by approximately two orders of magnitude [1]. Similarly, if metabolic profiling reveals the formation of reactive metabolites attributable to the sulfur atom, the oxazole replacement offers a cleaner metabolic profile while maintaining comparable target potency and overall metabolic stability [2].

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The presence of a primary amine handle on the oxazole core makes it exceptionally well-suited for diversity-oriented synthesis (DOS) [1]. This compound can be used as a common starting point for parallel synthesis, enabling the rapid generation of large, structurally diverse compound collections. Through standard reactions like amide bond formation, sulfonylation, and reductive amination, researchers can efficiently explore chemical space around this privileged scaffold, accelerating the identification of novel bioactive molecules across multiple therapeutic areas.

Application
Selection Property
Validation Focus
Antitubercular screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
CNS target research
Predicted BBB permeability profile
Brain exposure model review
Bioisostere replacement studies
Solubility and metabolic profile review
Comparator assay-response context
Diversity-oriented synthesis
Multi-site functionalization handles
Library synthesis feasibility

Technical Documentation Hub

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10 linked technical documents
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